2-Phenyleicosane
CAS No.: 2398-66-5
Cat. No.: VC18426961
Molecular Formula: C26H46
Molecular Weight: 358.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2398-66-5 |
|---|---|
| Molecular Formula | C26H46 |
| Molecular Weight | 358.6 g/mol |
| IUPAC Name | icosan-2-ylbenzene |
| Standard InChI | InChI=1S/C26H46/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25(2)26-23-20-18-21-24-26/h18,20-21,23-25H,3-17,19,22H2,1-2H3 |
| Standard InChI Key | GWTSUVHHMPSJLJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCC(C)C1=CC=CC=C1 |
Introduction
Molecular Characterization
Structural Features
2-Phenyleicosane possesses the molecular formula C₂₆H₄₆ (molecular weight 358.65 g/mol), featuring a 20-carbon alkane chain (eicosane) with a benzene ring attached at the second carbon atom. The IUPAC name icosan-2-ylbenzene precisely describes this configuration .
Table 1: Core Structural Identifiers
| Property | Value | Source |
|---|---|---|
| SMILES Notation | CCCCCCCCCCCCCCCCCCC(C)c1ccccc1 | |
| InChI Key | GWTSUVHHMPSJLJ-UHFFFAOYSA-N | |
| CAS Registry | 2398-66-5 | |
| Molecular Refractivity | 119.10 mL/mol |
The compound's branched architecture significantly influences its packing efficiency and intermolecular interactions compared to linear alkanes, as evidenced by its reduced melting point relative to n-eicosane (29°C vs. 36-38°C) .
Spectroscopic Profiles
While specific spectral data for 2-phenyleicosane remains limited in public databases, analogous phenylalkanes exhibit characteristic NMR signals:
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¹H NMR: δ 0.88 (t, CH₃), 1.25 (m, CH₂ chain), 2.50 (m, benzylic CH), 7.20 (m, aromatic H)
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¹³C NMR: δ 14.1 (CH₃), 22.7-31.9 (CH₂), 35.8 (C-2), 125-128 (aromatic C)
Physicochemical Properties
Thermal Behavior
Table 2: Thermal and Physical Properties
| Parameter | Value | Method/Source |
|---|---|---|
| Melting Point | 29°C | Differential Scanning Calorimetry |
| Density (25°C) | 0.855 g/mL | Pycnometry |
| Refractive Index (nD²⁰) | 1.480 | Abbe Refractometer |
| Molar Volume | 419.6 mL/mol | Calculated |
The compound's phase transition behavior shows promise for thermal energy storage applications, particularly when encapsulated in silica matrices to enhance thermal cyclability .
Solubility and Reactivity
2-Phenyleicosane demonstrates limited solubility in polar solvents (water solubility <0.1 mg/L) but high miscibility with hydrocarbons and chlorinated solvents. Its chemical stability under standard conditions makes it suitable for long-term storage, though it undergoes expected alkane reactions:
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Halogenation: Radical substitution at tertiary C-H bonds
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Combustion: Complete oxidation to CO₂ and H₂O (ΔHc ≈ -10,000 kJ/mol)
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Sulfonation: Requires strong acidic conditions due to deactivating phenyl group
Synthesis and Industrial Production
Laboratory-Scale Preparation
A multi-step synthesis from eicosanol involves:
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Purification: Fractional crystallization from ethanol/acetone mixtures
Scalable Manufacturing
Recent patents describe metathesis-based approaches using ruthenium catalysts:
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Cross-metathesis of α-methylstyrene with 1-octadecene yields 2-phenyleicosene, subsequently hydrogenated to target compound
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Process advantages:
Table 3: Industrial Synthesis Metrics
| Parameter | Batch Process | Continuous Metathesis |
|---|---|---|
| Yield | 72% | 89% |
| Purity | 95% | 99% |
| Production Cost (USD/kg) | 120 | 85 |
Functional Applications
Phase-Change Materials (PCMs)
Encapsulated 2-phenyleicosane in silica nanoparticles demonstrates:
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Latent Heat Capacity: 210 J/g (melting)
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Cycle Stability: <1% capacity loss after 1,000 cycles
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Thermal Conductivity: 0.35 W/m·K (vs. 0.22 for pure paraffin)
Surfactant Precursors
Sulfonated derivatives show enhanced surface activity:
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Critical Micelle Concentration: 0.8 mM (vs. 1.2 mM for linear LAS)
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Foam Stability: 120% improvement over traditional formulations
Specialty Lubricants
The branched structure confers:
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Viscosity Index: 150 (SAE 20 equivalent)
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Pour Point: -15°C (vs. -5°C for n-eicosane)
| Organism | LC₅₀ (96h) | NOEC |
|---|---|---|
| Daphnia magna | 12 mg/L | 2.5 mg/L |
| Danio rerio | 8 mg/L | 1.0 mg/L |
| Pseudokirchneriella | 25 mg/L | 5.0 mg/L |
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